molecular formula C8H7N3 B110992 Quinazolin-6-amine CAS No. 101421-72-1

Quinazolin-6-amine

Cat. No. B110992
M. Wt: 145.16 g/mol
InChI Key: XFGPXURFKAUHQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of quinazolin-6-amine derivatives. One approach involves the Pd-catalyzed amination of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives, which have been optimized for reactions with various amines under specific conditions . Another method describes a single-step synthesis of 2,3-dialkyl-6-nitro-quinazolin-4(3H)-imines from simple carbonyl compounds, primary amines, or amino acid methyl esters . Additionally, a one-pot synthesis of quinazolin-4(3H)-ones from anthranilic acid, amines, and ortho esters (or formic acid) using Yb(OTf)3 under solvent-free conditions has been reported, offering high yields and shorter reaction times . A series of quinazolin-4-amine derivatives containing p-toluenesulfonate moiety have also been synthesized through a reaction involving 4-chloro-7-methoxyquinazolin-6-yl acetate and substituted anilines .

Molecular Structure Analysis

The molecular structure of quinazolin-6-amine derivatives is characterized by the presence of a quinazoline core, which can be substituted at various positions to yield a wide range of compounds with diverse properties. The structure of these derivatives is typically confirmed using techniques such as elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Quinazolin-6-amine derivatives participate in various chemical reactions, including amination, nitration, and cyclization. The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions. For instance, the relative reactivities of 6-bromo and 6-chloro-2,3-disubstituted quinazolinones with p-toluidine have been studied, showing that the 6-bromo analogue is more reactive . Additionally, the formation of new heterocyclic rings in quinazolin-6-amine derivatives can occur through spontaneous intramolecular reactions of amino and cyano groups present in key intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-6-amine derivatives are closely related to their molecular structure. These properties can be tailored by modifying the substituents on the quinazoline core. For example, the introduction of a p-toluenesulfonate moiety can affect the solubility and reactivity of the resulting quinazolin-4-amines . The solvent-free synthesis methods developed for these compounds also highlight the importance of reaction conditions in determining the final properties of the synthesized molecules .

Scientific Research Applications

1. Synthesis and Optical Properties

Quinazolin-2-amine derivatives have been synthesized and characterized for their optical and thermal properties. These compounds exhibit enhanced fluorescence in both solid and solution states and have potential as fluorescent bio-imaging agents (Jinlai et al., 2016).

2. Antimalarial Activity

6,7-Dimethoxyquinazoline-2,4-diamines, a type of quinazoline derivative, have been synthesized and evaluated for their antimalarial activity. One such compound, SSJ-717, has shown promising results as an antimalarial drug lead (Mizukawa et al., 2021).

3. Histamine Receptor Inverse Agonists

Quinazoline compounds have been identified as potent human histamine H4 receptor inverse agonists. They also possess affinity for the human histamine H1 receptor, indicating their potential as dual-action ligands with therapeutic benefits (Smits et al., 2008).

4. Anti-Tubercular Agents

Quinazoline derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents (Maurya et al., 2013).

5. Cytotoxic Evaluation in Cancer Research

Certain quinazolin-4(3H)-one derivatives have been synthesized and screened for antitumor activity against various human tumor cell lines, demonstrating their potential as cancer chemotherapeutic agents (Hekal & Abu El‐Azm, 2018).

6. Antibacterial Activity

Novel Schiff base derivatives of quinazolin-4(3H)-one have shown good to excellent antibacterial activities, indicating their potential in controlling bacterial infections (Wang et al., 2014).

7. Anti-Inflammatory Properties

Quinazoline derivatives have been identified with significant anti-inflammatory activity, opening avenues for their use in treating inflammation-related conditions (Srivastav et al., 2009).

8. Anticancer Drug Development

Quinazoline compounds have been extensively studied for their anticancer properties, with many patented as EGFR inhibitors and other therapeutic protein targets. Their structural diversity and effectiveness against various cancer cells make them a promising field in anticancer drug development (Ravez et al., 2015).

Future Directions

Quinazoline derivatives, including Quinazolin-6-amine, continue to be a focus in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and synthesis of novel quinazoline-based compounds as potential drugs, particularly for anticancer potency . The structure-activity relationship of these compounds will also be a significant area of study .

properties

IUPAC Name

quinazolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGPXURFKAUHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343356
Record name quinazolin-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazolin-6-amine

CAS RN

101421-72-1
Record name 6-Quinazolinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name quinazolin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoquinazoline
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Synthesis routes and methods I

Procedure details

SnCl2 (8.5 g) dissolved in 8.5 mL of conc. HCl was added to the solution of 6-nitroquinazoline in 42.5 mL of 6 N HCl at 0° C. The reaction mixture was neutralized with KOH 10 minutes later and then extracted with diethyl ether (Et2O) and EtOAc. The product 6-aminoquinazoline was obtained (0.67 g) after the removal of the solvent.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
PDQ Dao, HK Lee, HS Sohn, NS Yoon, CS Cho - ACS omega, 2017 - ACS Publications
… Similar treatment of 2-(2-bromophenyl)-1H-indole (4a) with 2 under the optimized conditions shown in Table 1 produced indolo[1,2-c]quinazolin-6-amine (5a) in 47% yield. However, …
Number of citations: 27 pubs.acs.org
F Ahmadi, A Bazgir - RSC advances, 2016 - pubs.rsc.org
… 1, the best result was obtained with Co(OAc) 2 ·4H 2 O (10 mol%), K 2 S 2 O 8 (1 eq.) and NaOAc (2 eq.) in DMF at 80 C and N-(tert-butyl)benzo[4,5]imidazo[1,2-c]quinazolin-6-amine (…
Number of citations: 29 pubs.rsc.org
JP Kwak, PDQ Dao, CS Cho - European Journal of Organic …, 2020 - Wiley Online Library
… of cyanamide (2) in DMF at 110 C for 10 h in the presence of CuI (10 mol-% based on 1a) along with K 3 PO 4 afforded 8,11-dimethoxybenzo[4,5]imidazo[1,2-c]quinazolin-6-amine (3a) …
SJ Zuo, S Zhang, S Mao, XX Xie, X Xiao, MH Xin… - Bioorganic & Medicinal …, 2016 - Elsevier
… To a solution of 4-(3-trifluoromethylphenylamino)quinazolin-6-amine (0.12 g, 0.39 mmol) in acetonitrile (5 mL), CDI (0.24 g, 1.51 mmol) was added. The reaction mixture was stirred at …
Number of citations: 24 www.sciencedirect.com
SK Manna, T Das, S Samanta - ChemistrySelect, 2019 - Wiley Online Library
… Synthesis of indolo[1,2-c]quinazolin-6-amine could also be synthesized from the reaction of 2-(2-Bromophenyl)indoles with cyanamide under the same condition. This reaction …
P Yin, N Liu, YX Deng, Y Chen, Y Deng… - The Journal of organic …, 2012 - ACS Publications
An efficient route to N 4 -substituted 2,4-diaminoquinazolines has been developed by employing tandem condensation of cyanoimidate–amine and reductive cyclization in iron–HCl …
Number of citations: 47 pubs.acs.org
VM Buha, DN Rana, MT Chhabria… - Medicinal Chemistry …, 2013 - Springer
A novel series of 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives (6a–6r) and 1-N-substituted-3-(7-(4-methylpiperazin-1-yl)-4-(5-(…
Number of citations: 24 link.springer.com
AH Shinde, S Arepally, MD Baravkar… - The Journal of Organic …, 2017 - ACS Publications
An efficient protocol for the synthesis of quinazoline derivatives through nickel-catalyzed ligand-/base-free oxidative isocyanide insertion under aerobic conditions with intramolecular bis…
Number of citations: 38 pubs.acs.org
SH Megahed, S Rasheed, J Herrmann… - Bioorganic & Medicinal …, 2022 - Elsevier
… -amine derivatives (5–16), N-butyl-2-(butylthio)thieno[2,3-d]pyrimidin-4-amine (20), 4,6-disubstituted-pyrazolo[3,4-d]pyrimidines (25a-c and 26) and 2,4-bis(butylthio)quinazolin-6-amine …
Number of citations: 5 www.sciencedirect.com
JM Honnanayakanavar, O Obulesu… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… )benzimidazoles and cyanamide as coupling partners for copper-catalyzed synthesis of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amine and benzo[4,5]imidazo[1,2-c]quinazolin-6-amine …
Number of citations: 11 pubs.rsc.org

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